molecular formula C16H17N3 B2557919 1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 630092-19-2

1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2557919
CAS No.: 630092-19-2
M. Wt: 251.333
InChI Key: TZTQSKPJNWAESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a fused benzene and diazole ring system. The compound features an ethyl group at the 1-position of the benzimidazole core and a 3-methylphenyl substituent on the amine at position 2.

Properties

IUPAC Name

1-ethyl-N-(3-methylphenyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-3-19-15-10-5-4-9-14(15)18-16(19)17-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTQSKPJNWAESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    N-Ethylation:

    N-(3-Methylphenyl) Substitution: The substitution of the 3-methylphenyl group can be carried out through nucleophilic aromatic substitution reactions using appropriate aryl halides and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in the development of therapeutic agents for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related benzimidazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine 1-Ethyl, N-(3-methylphenyl) C16H18N3 ~252.3 Ethyl, 3-methylphenyl
1-(3-Methylphenyl)-1H-benzimidazol-5-amine 1-(3-Methylphenyl), 5-amino C14H13N3 223.3 3-methylphenyl, primary amine
BPBA N-[3-(Benzodiazol-2-yl)phenyl] C18H15N5 341.4 Bis-benzimidazole, phenyl linker
PR8 1-(1-Benzothiophene-3-sulfonyl) C15H11N3O2S2 329.4 Sulfonyl, benzothiophene
N-(2-Methylpropyl)-1H-1,3-benzodiazol-2-amine N-(2-Methylpropyl) C11H15N3 189.3 Branched alkyl chain

Key Observations :

  • Substituent Effects : The ethyl group in the target compound likely enhances lipophilicity compared to smaller groups (e.g., methyl) or polar sulfonyl groups (e.g., PR8). This may influence solubility and membrane permeability .
  • Aromatic vs.

Physicochemical Properties

  • Lipophilicity : The ethyl and 3-methylphenyl groups in the target compound may increase logP compared to polar derivatives like PR7.

Biological Activity

1-Ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine is a compound within the benzodiazole class, known for its diverse biological activities. Benzodiazoles are characterized by a fused benzene and imidazole ring, which contributes to their pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14N2
  • CAS Number : 630092-19-2
  • Structural Characteristics : The compound features an ethyl group and a 3-methylphenyl substitution on the benzodiazole core, which may influence its biological activity.

Biological Activity Overview

1-Ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Research indicates the compound may exhibit cytotoxic effects on cancer cell lines.
  • Insecticidal Activity : Similar compounds have shown promise in controlling mosquito populations, particularly Aedes aegypti, a vector for several viral diseases.

The mechanism by which 1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of biological processes relevant to its antimicrobial or anticancer effects.

Antimicrobial Studies

A study evaluating various benzodiazole derivatives found that modifications to the benzodiazole structure can significantly enhance antimicrobial activity. The presence of an ethyl group and a methylphenyl moiety may contribute to increased lipophilicity, improving membrane permeability and thus enhancing antibacterial effects .

Anticancer Activity

In vitro studies have shown that certain benzodiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of 1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine in this context remains to be fully characterized but suggests potential for further development as an anticancer agent .

Insecticidal Activity

Research on related compounds has demonstrated larvicidal activity against Aedes aegypti. The effectiveness of these compounds highlights the potential for developing new insecticides that are less toxic to mammals while effectively controlling mosquito populations .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/LC50 ValuesReference
3,4-Methylenedioxy cinnamic acidLarvicidalLC50 = 28.9 μM
1-Ethyl-N-(3-methylphenyl)-1H-benzodiazol-2-amineAntimicrobialNot specified
Benzodiazole Derivative XAnticancerIC50 = 60.4 μM

Case Studies

A notable case study involved the synthesis and evaluation of various benzodiazole derivatives for their insecticidal properties against Aedes aegypti larvae. The study highlighted that structural modifications significantly impacted larvicidal efficacy and mammalian toxicity profiles, emphasizing the importance of chemical structure in determining biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.